molecular formula C20H23N3O B12489751 N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide

N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B12489751
M. Wt: 321.4 g/mol
InChI Key: DOEMMQYIYPLNSX-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide is a complex organic compound that features both an indole and a dimethylaminophenyl group

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C20H23N3O/c1-23(2)17-12-10-16(11-13-17)22-20(24)9-5-6-15-14-21-19-8-4-3-7-18(15)19/h3-4,7-8,10-14,21H,5-6,9H2,1-2H3,(H,22,24)

InChI Key

DOEMMQYIYPLNSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide typically involves a multi-step process. One common method starts with the preparation of the indole derivative, which is then coupled with a dimethylaminophenyl group through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dimethylaminophenyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-dimethylaminophenyl)-1H-indole-3-carboxamide
  • N-(4-dimethylaminophenyl)-2-(1H-indol-3-yl)acetamide
  • N-(4-dimethylaminophenyl)-3-(1H-indol-3-yl)propionamide

Uniqueness

N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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